molecular formula C4H10N2O B1358377 3-(Methylamino)propanamide CAS No. 4874-17-3

3-(Methylamino)propanamide

Cat. No. B1358377
CAS RN: 4874-17-3
M. Wt: 102.14 g/mol
InChI Key: FFJLSBFLTYYWII-UHFFFAOYSA-N
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Description

“3-(Methylamino)propanamide” is a compound with the molecular formula C4H10N2O . It is also known by other names such as “3-(Methylamino)propionamide” and "N~3~-methyl-beta-alaninamide" .


Synthesis Analysis

While specific synthesis methods for “3-(Methylamino)propanamide” were not found, a related compound, “3-propanaldehydes”, has been synthesized through a five-step process from aldehydes . This process involved a reaction with Meldrum’s acid through a Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of “3-(Methylamino)propanamide” can be represented by the InChI code InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7) . The Canonical SMILES representation is CNCCC(=O)N .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Methylamino)propanamide” were not found, it has been noted that a related compound, “3-(Methylamino)propylamine”, has been tested as an activator for tertiary amines .


Physical And Chemical Properties Analysis

“3-(Methylamino)propanamide” has a molecular weight of 102.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 3 .

Scientific Research Applications

1. Muscle Relaxant and Anticonvulsant Applications

3-(Methylamino)propanamide derivatives have shown potential in muscle relaxant and anticonvulsant activities. A study by Tatee et al. (1986) synthesized N-substituted derivatives and evaluated their muscle relaxant and anticonvulsant effects, finding that specific compounds like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide exhibited selective activities in this regard (Tatee et al., 1986).

2. Antimicrobial Properties

Compounds with a 3-(methylamino)propanamide structure have been studied for their antimicrobial properties. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and tested them for antibacterial and antifungal activities (Baranovskyi et al., 2018).

3. Cytotoxic Evaluation in Cancer Therapy

Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, showing efficacy in resistant cell lines like MDA-MB435, IGROV, and SF-295 (Gomez-Monterrey et al., 2011).

4. Prostate Cancer Imaging

New carbon-11-labeled propanamide derivatives, designed as selective androgen receptor modulator (SARM) radioligands, were developed by Gao et al. (2011) for prostate cancer imaging, employing positron emission tomography (PET) (Gao et al., 2011).

5. Enantioselective Bioreduction in Drug Synthesis

Tang et al. (2011) conducted a study where whole cells of Rhodotorula glutinis were used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, an intermediate in the production of the antidepressant drug (S)-duloxetine, demonstrating excellent enantioselectivity and conversion efficiency (Tang et al., 2011).

6. Synthesis of Solid Tumor Active Compounds

Atwell et al. (1986) synthesized acridine-substituted analogues of 3'-methylamino compounds, exhibiting higher levels of DNA binding, water solubility, and in vivo solid tumor activity than their counterparts (Atwell et al., 1986).

7. CO2 Capture

A study by Voice et al. (2013) investigated aqueous 3-(methylamino)propylamine as a solvent for CO2 capture from flue gas, comparing it with base case solvents like MEA and PZ (Voice et al., 2013).

Future Directions

While specific future directions for “3-(Methylamino)propanamide” were not found, related compounds have been studied for various applications. For example, “3-(Methylamino)propylamine” has been tested for CO2 absorption , and “Safinamide”, a compound with a similar structure, has been studied as a drug for Parkinson’s disease .

properties

IUPAC Name

3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJLSBFLTYYWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623330
Record name N~3~-Methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)propanamide

CAS RN

4874-17-3
Record name N~3~-Methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JH Lee, OR Park, S Mandava, J Kim, J Koo… - Forensic science …, 2020 - Elsevier
The widespread abuse of illicit psychoactive substances is one of the most serious public health and social problems. A suspicious airmail package was seized by Korean customs, and …
Number of citations: 6 www.sciencedirect.com
VV Annenkov, SN Zelinskiy… - … : Online Journal of …, 2009 - researchgate.net
Synthesis of methylated oligopropylamines by the stepwise repetition of reactions between methyl acrylate and amine, amidation and reduction of the resulting amide is reported. …
Number of citations: 28 www.researchgate.net
FV González, L Bou-Iserte - soc.chim.it
… The first step is the reaction of epoxyester with methylamine affording 2-hydroxy-3-methylamino propanamide which results into the corresponding pyrimidinone when treated with p-…
Number of citations: 2 www.soc.chim.it
J Shirai, Y Tomata, M Kono, A Ochida, Y Fukase… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel phenylglycinamides as retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists were discovered through optimization of a high-throughput …
Number of citations: 22 www.sciencedirect.com
AS Bell, Z Yu, JA Hutton, MH Wright… - Journal of Medicinal …, 2020 - ACS Publications
The leishmaniases, caused by Leishmania species of protozoan parasites, are neglected tropical diseases with millions of cases worldwide. Current therapeutic approaches are limited …
Number of citations: 15 pubs.acs.org
RV Nosov, II Stoikov - SCOPUS19989539-2014-7-4 …, 2014 - cyberleninka.ru
New tetrasubstituted p-tert-butylthiacalix[4]arenes containing 2-, 3-, and 4-picolylamine fragments at the lower rim in 1,3-alternate conformation were synthesized. It was shown that the …
Number of citations: 9 cyberleninka.ru
E Ali, I Amjad, A Rehman - Saudi Journal of Biological Sciences, 2023 - Elsevier
In the present investigation, two fungal strains were exploited to evaluate their degradation capability on Synozol Red, Yellow, and Navy-Blue dyes which gave the utmost decolorization …
Number of citations: 5 www.sciencedirect.com
AD Brown, SK Bagal, P Blackwell… - Bioorganic & Medicinal …, 2019 - Elsevier
The voltage gated sodium channel Na V 1.8 has been postulated to play a key role in the transmission of pain signals. Core hopping from our previously reported phenylimidazole leads …
Number of citations: 17 www.sciencedirect.com

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